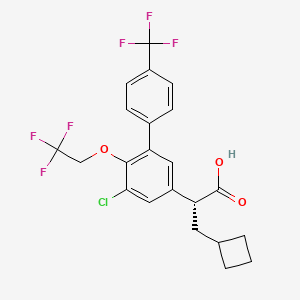
(r)-2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid
Description
The compound “(R)-2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid” is a chiral molecule featuring a biphenyl core with distinct substituents: a chlorine atom at position 5, a trifluoroethoxy group at position 6, and a trifluoromethyl group at position 4' of the biphenyl system. The propanoic acid moiety includes a cyclobutyl group at the β-position, contributing to its stereochemical and conformational uniqueness.
The (R)-enantiomer is likely critical for pharmacological activity, as stereochemistry often dictates receptor interactions. The trifluoromethyl and trifluoroethoxy groups are electron-withdrawing, improving resistance to oxidative degradation and prolonging half-life. The cyclobutyl group introduces steric bulk, which may influence solubility, membrane permeability, and metabolic pathways compared to linear alkyl chains.
Properties
Molecular Formula |
C22H19ClF6O3 |
|---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
(2R)-2-[3-chloro-4-(2,2,2-trifluoroethoxy)-5-[4-(trifluoromethyl)phenyl]phenyl]-3-cyclobutylpropanoic acid |
InChI |
InChI=1S/C22H19ClF6O3/c23-18-10-14(17(20(30)31)8-12-2-1-3-12)9-16(19(18)32-11-21(24,25)26)13-4-6-15(7-5-13)22(27,28)29/h4-7,9-10,12,17H,1-3,8,11H2,(H,30,31)/t17-/m1/s1 |
InChI Key |
ZSERTYLZGRJLOO-QGZVFWFLSA-N |
Isomeric SMILES |
C1CC(C1)C[C@H](C2=CC(=C(C(=C2)Cl)OCC(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(C1)CC(C2=CC(=C(C(=C2)Cl)OCC(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
EVP-0015962 undergoes several types of chemical reactions, primarily focusing on its role as a γ-secretase modulator. The compound decreases the production of Aβ42 and increases the production of shorter, less amyloidogenic peptides like Aβ38 . Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the modulation of γ-secretase activity. The major products formed from these reactions are the shorter Aβ peptides, which are less prone to aggregation and plaque formation .
Scientific Research Applications
EVP-0015962 has been extensively studied for its potential therapeutic applications in Alzheimer’s disease. It has shown promise in reducing amyloid plaque formation, decreasing neuroinflammation, and improving cognitive function in animal models . The compound is orally bioavailable and has been detected in the brain, making it a viable candidate for further development as a therapeutic agent . Additionally, EVP-0015962 has been studied in various in vitro and in vivo assays to evaluate its effects on Aβ production and notch function .
Mechanism of Action
The mechanism of action of EVP-0015962 involves the selective modulation of γ-secretase activity. Unlike γ-secretase inhibitors, which can cause toxic side effects by inhibiting the cleavage of other substrates like the Notch receptor, EVP-0015962 shifts the cleavage process to favor the production of shorter Aβ peptides . This selective modulation reduces the levels of Aβ42 without affecting the overall cleavage efficiency of the enzyme, thereby minimizing potential side effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of biphenyl-propanoic acid derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Stability and Formulation Challenges
- No direct stability data are available, but its trifluorinated groups suggest resistance to oxidation.
- Telotristat Etiprate : Requires rigorous formulation to suppress isomerization. Tablet formulations with lactose, hydroxypropyl cellulose, and croscarmellose sodium limit degradation to <0.5% (S)-isomer under stress conditions . Magnesium stearate (>3% w/w) and silica are critical for flowability and compaction .
- Fenofibrate/Clofibrate: Both esters hydrolyze rapidly in humid conditions, necessitating enteric coatings or micronization for stability.
Pharmacokinetic and Pharmacodynamic Insights
- However, ionization at physiological pH may reduce oral bioavailability unless formulated with enhancers.
- Telotristat Etiprate : As a prodrug, it relies on esterase-mediated activation, delaying therapeutic effects but improving gastrointestinal tolerability. Its degradation to the (S)-isomer under stress highlights the importance of enantiomeric purity .
- Fenofibrate: Requires hydrolysis to fenofibric acid for activity, resulting in variable interpatient absorption.
Therapeutic Implications
The target compound’s trifluoromethyl and cyclobutyl groups may offer advantages in target selectivity and duration of action over older fibrates. However, its acid form could necessitate advanced formulation strategies (e.g., salt formation, nanoemulsions) to optimize bioavailability, unlike telotristat’s ester-based approach.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


